(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
“(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate” is a benzothiazole-derived compound characterized by a complex heterocyclic scaffold. Its structure integrates a benzo[d]thiazole core substituted with a sulfamoyl group at position 6, an imino-linked benzoyl moiety at position 2, and a 3,4-dihydroisoquinoline sulfonyl group. This compound is hypothesized to exhibit multitargeted biological activity due to its sulfonamide and heterocyclic motifs, which are commonly associated with antimicrobial, anticancer, or enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 2-[2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O7S3/c1-2-38-25(32)17-31-23-12-11-22(40(28,34)35)15-24(23)39-27(31)29-26(33)19-7-9-21(10-8-19)41(36,37)30-14-13-18-5-3-4-6-20(18)16-30/h3-12,15H,2,13-14,16-17H2,1H3,(H2,28,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMLQCMAMFJDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a multi-functional structure, including a dihydroisoquinoline core, a sulfonyl group, and a benzo[d]thiazole moiety. The synthesis typically involves several steps, including:
- Formation of the Dihydroisoquinoline Core : Utilizing methods such as β-cyclodextrin-SO3H as a catalyst.
- Sulfonylation : Introducing the sulfonyl group to enhance biological activity.
- Construction of the Benzo[d]thiazole Ring : This step is crucial for the compound's interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the dihydroisoquinoline moiety engages in hydrophobic interactions with receptor binding pockets . This interaction profile suggests potential applications in modulating various biological pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibit significant anticancer properties. For instance, derivatives have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests have demonstrated that it possesses antifungal properties against several strains of fungi, indicating its potential use in treating fungal infections .
Study 1: Anticancer Efficacy
A recent study assessed the anticancer efficacy of (Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate in breast cancer models. The results showed a significant reduction in tumor growth rates compared to control groups, with an IC50 value indicating effective dosage levels for therapeutic applications .
Study 2: Antifungal Activity
Another investigation focused on the antifungal activity of the compound against Candida species. The study reported that (Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibited potent inhibitory effects, suggesting its potential as a treatment option for fungal infections resistant to conventional therapies .
Data Tables
| Activity Type | Tested Model | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Anticancer | Breast Cancer | 12.5 | Significant tumor reduction |
| Antifungal | Candida Species | 8.0 | Potent inhibition |
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely combines sulfamoyl and dihydroisoquinoline sulfonyl groups, which may enhance binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .
- The dioxine-containing derivative () replaces the sulfonylbenzoyl group with a dioxine-carbonyl system, improving hydrophilicity and metabolic stability .
Chemoinformatic Similarity Analysis
Similarity coefficients (e.g., Tanimoto index) applied to binary fingerprint data () reveal:
- The target compound shares ~70–80% structural similarity with Compound 4e () due to shared dihydroisoquinoline and benzothiazole motifs.
- Lower similarity (~50–60%) with dioxine-containing analogs () due to divergent substituent chemistry .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and what key challenges arise during multi-step synthesis?
Answer:
The synthesis of structurally complex molecules like this compound typically involves multi-step routes, including:
- Sulfonylation and imine formation : The dihydroisoquinoline sulfonyl group likely requires sulfonylation under anhydrous conditions, as seen in analogous syntheses of sulfonamide-containing heterocycles .
- Thiazole ring formation : Cyclization steps may employ reagents like Lawesson’s reagent or thiourea derivatives, with careful pH control to avoid side reactions .
- Esterification : Ethyl acetate groups are often introduced via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., THF) and catalysts like DMAP .
Challenges : - Intermediate instability : Moisture-sensitive intermediates (e.g., imines) necessitate inert atmospheres (argon/nitrogen) .
- Byproduct formation : Chromatography (silica gel or HPLC) and recrystallization (e.g., ethanol/water mixtures) are critical for purification .
Basic: Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., sulfonamide NH at δ 10–12 ppm) and confirm Z/E isomerism in the imine group .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks) and detects isotopic patterns for sulfur/chlorine .
- Elemental analysis : Ensures purity by matching experimental vs. theoretical C, H, N, S percentages (deviation <0.3%) .
- IR spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .
Advanced: How can reaction conditions be systematically optimized to improve yield and selectivity?
Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent polarity) and identify critical factors. For example, Bayesian optimization algorithms can predict optimal conditions with fewer trials than one-variable-at-a-time approaches .
- Flow chemistry : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., sulfonylation), reducing decomposition and improving reproducibility .
- In situ monitoring : Techniques like ReactIR or UV-vis spectroscopy track intermediate formation, enabling real-time adjustments (e.g., quenching to prevent over-oxidation) .
Advanced: How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Answer:
- Cross-validation : Compare DFT-calculated C NMR shifts with experimental data. Discrepancies >2 ppm may indicate incorrect tautomerization or stereochemistry assumptions .
- Dynamic NMR : For flexible moieties (e.g., dihydroisoquinoline rings), variable-temperature NMR can detect conformational exchange broadening signals .
- X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals (solvent: DCM/hexane mixtures) and refining against diffraction data .
Advanced: What computational strategies are effective for studying the compound’s reactivity and interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., sulfonamide-binding proteins). Focus on hydrogen bonds with sulfamoyl groups and π-π stacking with aromatic moieties .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the Z-configuration under physiological conditions .
- QM/MM calculations : Investigate reaction mechanisms (e.g., imine hydrolysis) by combining DFT for active sites and molecular mechanics for the protein environment .
Advanced: How can researchers address the compound’s instability during storage or biological assays?
Answer:
- Lyophilization : Freeze-dry the compound in PBS buffer (pH 7.4) to prevent hydrolysis of the ethyl ester group .
- Light-sensitive storage : Store in amber vials at -20°C, as the thiazole and sulfonamide groups may degrade under UV exposure .
- Stabilizing additives : Include 1% BSA in assay buffers to reduce non-specific binding and aggregation .
Advanced: What strategies are recommended for scaling up synthesis while maintaining reproducibility?
Answer:
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor critical quality attributes (e.g., imine conversion %) during kilo-scale reactions .
- Design space exploration : Define acceptable ranges for parameters (e.g., reaction time: 18–24 h; temperature: 60–70°C) using ICH Q8 guidelines to ensure robustness .
- Purification scalability : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput and solvent recovery .
Advanced: How to investigate the compound’s mechanism of action in biological systems using advanced methodologies?
Answer:
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) to target proteins (e.g., carbonic anhydrase) by measuring heat changes during titrations .
- Click chemistry probes : Introduce alkyne tags via ester hydrolysis, enabling conjugation to azide-modified fluorophores for cellular imaging .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines (e.g., sulfamoyl-dependent cytotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
